Hypothemycin
Overview
Description
Hypothemycin is a natural product derived from fungi, specifically from the species Hypomyces trichothecoides . It belongs to the family of resorcylic acid lactones and is known for its potent inhibitory effects on protein kinases . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of parasitic diseases and cancer .
Mechanism of Action
Target of Action
Hypothemycin primarily targets the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
This compound is known to covalently inactivate a subset of human kinases bearing a Cys-Asp-Xaa-Gly motif (CDXG kinases) . This interaction results in the inhibition of these kinases, disrupting their normal function.
Biochemical Pathways
It is known that the compound’s inhibition of cdxg kinases disrupts the map kinase signal transduction pathway . This disruption can have downstream effects on a variety of cellular processes, including cell growth and differentiation.
Result of Action
The inhibition of CDXG kinases by this compound can lead to significant molecular and cellular effects. For instance, this compound has been shown to be potently trypanocidal, effectively killing Trypanosoma brucei in both cell culture and infected mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, growth conditions and fermentation media have a significant impact on the fungal biosynthetic machinery . Both the yield and the composition of fungal secondary metabolites like this compound are affected by these environmental factors .
Biochemical Analysis
Biochemical Properties
Hypothemycin plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to covalently inactivate a subset of protein kinases, including mitogen-activated protein kinase kinase (MEK), extracellular signal-regulated kinase (ERK), and platelet-derived growth factor receptor (PDGFR) . These interactions occur through the formation of stable Michael addition products with cysteine residues of the target kinases . By inhibiting these kinases, this compound can modulate various signaling pathways, leading to altered cellular responses.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis, both in cell culture and in infected mice . In mammalian cells, this compound selectively inhibits the MEK-ERK pathway, which is crucial for cell proliferation and survival . This inhibition leads to the normalization of cell morphology and the suppression of anchorage-independent growth in transformed cells . Additionally, this compound affects gene expression and cellular metabolism by modulating the activity of key signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its covalent binding to specific protein kinases, leading to their inactivation. This compound targets kinases with a conserved cysteine residue in their active site, forming a covalent bond that irreversibly inhibits their activity . This inhibition disrupts downstream signaling pathways, such as the MEK-ERK pathway, resulting in altered gene expression and cellular responses . By selectively targeting these kinases, this compound can effectively modulate cellular functions and exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target kinases . Prolonged exposure to this compound can lead to the degradation of the compound, potentially reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its trypanocidal activity, although its therapeutic window may be narrow due to potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice infected with Trypanosoma brucei, this compound exhibited a dose-dependent reduction in parasitemia . At higher doses (10 mg/kg or above), signs of toxicity, such as weight loss and lethargy, were observed . These findings suggest that while this compound is effective at lower doses, its therapeutic window is limited, and higher doses may result in adverse effects due to inhibition of essential mammalian kinases .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein kinases. As an inhibitor of mitogen-activated protein kinase (MAPK), this compound interferes with the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival . Additionally, this compound’s role as a fungal metabolite indicates its involvement in fungal metabolic reactions, contributing to its antifungal properties . The compound’s interactions with various enzymes and cofactors can influence metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s selectivity towards CDXG kinases suggests that it may be distributed throughout the kinome, enabling targeted inhibition of specific kinases . The compound’s localization and accumulation within cells can affect its therapeutic efficacy and potential toxicity. Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and distribution in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound’s interaction with kinases containing conserved cysteine residues suggests its localization to regions where these kinases are active . This targeted localization enhances this compound’s ability to modulate specific signaling pathways and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypothemycin can be synthesized through a series of chemical reactions starting from resorcylic acid lactones . The key steps involve selective epoxidation of the benzylic olefin, followed by macrolactonization using a Mitsunobu reaction, and finally, a Suzuki coupling to form the benzylic olefin . These reactions require specific conditions such as controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using fungal cultures. The fungi are grown in nutrient-rich media under controlled conditions to maximize the yield of this compound . The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Hypothemycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include modified resorcylic acid lactones with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Hypothemycin has a wide range of scientific research applications:
Comparison with Similar Compounds
Radicicol: Another resorcylic acid lactone with potent kinase inhibitory activity.
LL-Z1640-2: A compound structurally similar to hypothemycin, known for its anti-cancer properties.
L-783277: A synthetic derivative with enhanced biological activity.
Uniqueness of this compound: this compound is unique due to its broad spectrum of kinase inhibition and its ability to covalently bind to its targets . This covalent binding results in prolonged inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
76958-67-3 |
---|---|
Molecular Formula |
C19H22O8 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |
InChI Key |
HDZUUVQEDFZKAX-HWKANZROSA-N |
SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Isomeric SMILES |
CC1C/C=C/C(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hypothemycin, NSC 354462 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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